ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that features a piperidine ring, a sulfonyl group, and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperidine and pyrazole rings makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the pyrazole ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological targets.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole ring are key to its binding affinity and selectivity. The compound may modulate the activity of its targets, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate: This compound features a morpholine ring instead of a piperidine ring, which may alter its biological activity.
Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-5-carboxylate: The position of the carboxylate group is different, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-18-11(15)9-8-12-13-10(9)19(16,17)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQQCCPWBMLUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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